molecular formula C20H30N6Na2O12S2 B561165 disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate CAS No. 103239-24-3

disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate

Cat. No.: B561165
CAS No.: 103239-24-3
M. Wt: 656.6 g/mol
InChI Key: DRFILBXQKYDTFW-JIWRMXRASA-L
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Description

Oxiglutatione disodium is the oxidized disulfide form of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. It plays a crucial role in cellular redox reactions, detoxification processes, and maintaining the oxidative balance within cells .

Properties

Key on ui mechanism of action

NOV-002 stimulates the immune system in different ways and stop tumor cells from growing. Drugs used in chemotherapy, such as doxorubicin, cyclophosphamide, and docetaxel, work in different ways to stop the growth of tumor cells, either by killing the cells or by stopping them from dividing. Giving more than one drug (combination chemotherapy) may kill more tumor cells. Giving NOV-002 together with chemotherapy before surgery may make the tumor smaller and reduce the amount of normal tissue that needs to be removed.

CAS No.

103239-24-3

Molecular Formula

C20H30N6Na2O12S2

Molecular Weight

656.6 g/mol

IUPAC Name

disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxylatomethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydron

InChI

InChI=1S/C20H32N6O12S2.2Na/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38;;/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38);;/q;2*+1/p-2/t9-,10-,11-,12-;;/m0../s1

InChI Key

DRFILBXQKYDTFW-JIWRMXRASA-L

SMILES

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)[O-])N)C(=O)NCC(=O)[O-])C(C(=O)O)N.[Na+].[Na+]

Isomeric SMILES

[H+].[H+].C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)[O-])NC(=O)CC[C@@H](C(=O)[O-])N)C(=O)NCC(=O)[O-])[C@@H](C(=O)[O-])N.[Na+].[Na+]

Canonical SMILES

[H+].[H+].C(CC(=O)NC(CSSCC(C(=O)NCC(=O)[O-])NC(=O)CCC(C(=O)[O-])N)C(=O)NCC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+]

Appearance

Assay:≥98%A crystalline solid

Synonyms

GSSG

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxiglutatione disodium can be synthesized through the oxidation of reduced glutathione. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or diamide under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is maintained around neutral to slightly alkaline to prevent the degradation of the compound .

Industrial Production Methods

Industrial production of oxiglutatione disodium involves large-scale oxidation of reduced glutathione using similar oxidizing agents. The process is optimized for high yield and purity, often involving purification steps such as ion exchange chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxiglutatione disodium primarily undergoes redox reactions. It can be reduced back to its reduced form, glutathione, by the enzyme glutathione reductase. This reduction is crucial for its role in detoxification and protection against oxidative stress .

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, diamide

    Reduction: Glutathione reductase, NADPH

Major Products

    Reduction: Reduced glutathione (GSH)

    Oxidation: Oxidized glutathione (GSSG)

Scientific Research Applications

Oxiglutatione disodium has a wide range of applications in scientific research:

Mechanism of Action

Oxiglutatione disodium exerts its effects through its role in redox reactions. It acts as an antioxidant by participating in the reduction of reactive oxygen species and other free radicals. The compound is reduced to glutathione by glutathione reductase, which then participates in detoxification processes and protection against oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    Glutathione (GSH): The reduced form of oxiglutatione disodium, essential for cellular redox balance.

    N-acetylcysteine: A precursor to glutathione, used as a supplement to boost glutathione levels.

    Alpha-lipoic acid: Another antioxidant that works synergistically with glutathione.

Uniqueness

Oxiglutatione disodium is unique in its ability to act as both an oxidizing and reducing agent, depending on the cellular environment. This dual functionality makes it a versatile compound in redox biology and a valuable tool in research and industrial applications .

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